
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a 4-oxobutan-2-yl group attached to a triphenylphosphanium ion, with perchlorate as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable 4-oxobutan-2-yl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the conditions of the reaction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins and enzymes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Diphenyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: This compound has a similar structure but with different substituents on the oxazole ring.
(2-Methyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: Another similar compound with a methyl group on the oxazole ring.
Uniqueness
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is unique due to its specific 4-oxobutan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85067-07-8 |
|---|---|
Molekularformel |
C22H22ClO5P |
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
4-oxobutan-2-yl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H22OP.ClHO4/c1-19(17-18-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)5/h2-16,18-19H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
GKJGCTUHJMIEIU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC=O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


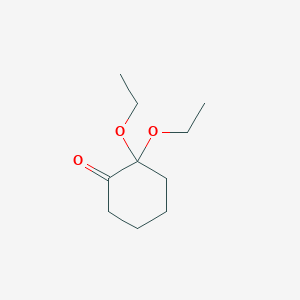
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
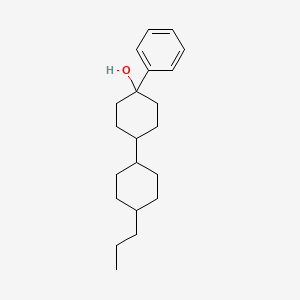
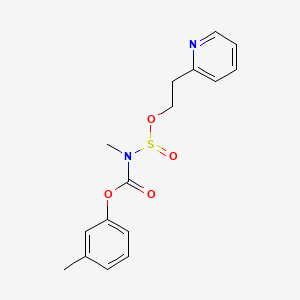
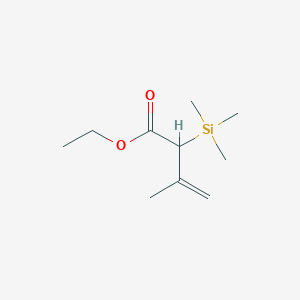
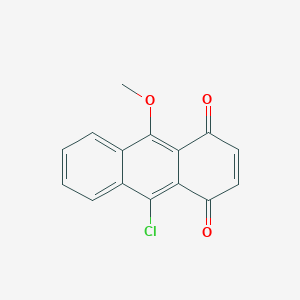

![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
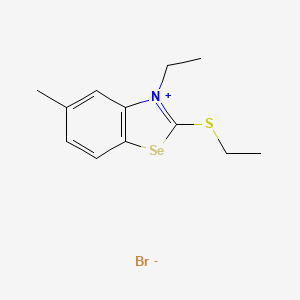

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
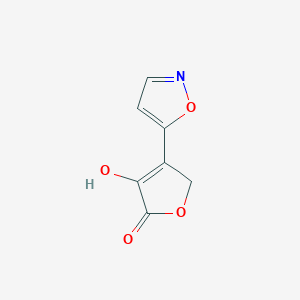

![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
